![molecular formula C18H25N5 B3123878 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 313350-31-1](/img/structure/B3123878.png)
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
Scientific Research Applications
Adenosine Receptor Affinity and Antagonism
1H-imidazo[4,5-c]quinolin-4-amines, including derivatives like 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, have been studied for their affinity and antagonism towards adenosine receptors. Compounds in this class have been shown to have nanomolar affinity for the A1 adenosine receptor, making them a novel class of non-xanthine adenosine antagonists. This finding is significant for understanding the structure-activity relationships (SAR) of adenosine receptor ligands (van Galen et al., 1991).
Allosteric Enhancement of A3 Adenosine Receptor
1H-Imidazo[4,5-c]quinolin-4-amine derivatives have been explored as allosteric modulators of the human A3 adenosine receptor (AR). These compounds can enhance the action of A3AR agonists by potentiating maximum efficacy and decreasing the rate of dissociation of agonists from the receptor. Such allosteric enhancement has distinct structural requirements compared to inhibition of equilibrium binding at the orthosteric site, highlighting their potential in modulating A3AR activity (Göblyös et al., 2006).
Antiproliferative Effects in Cancer
Structural analogs of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and assessed for their antiproliferative effects against various cancer cell lines. Derivatives like the 1,3,4-oxadiazole ones have shown superior effectiveness compared to other compounds, emphasizing their potential as anticancer agents (Kaneko et al., 2020).
Solid Phase Synthesis and Chemical Diversity
The solid-phase synthesis of related compounds like 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which offer three points of diversity, is a notable development. This approach enables the preparation of a library of compounds, potentially useful in various scientific research areas, including drug discovery (Mazurov, 2000).
Heterocyclic Amines in Food Analysis
Studies involving heterocyclic aromatic amines (HAA), including compounds structurally related to 1H-imidazo[4,5-c]quinolin-4-amine, have been conducted to analyze their presence in food products. Techniques like high-resolution gas chromatography-mass spectrometry have been utilized for routine control of these compounds in food and process flavors, demonstrating the relevance of this class of compounds in food safety and quality control (Richling et al., 1999).
Future Directions
properties
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKWNHHWYBLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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